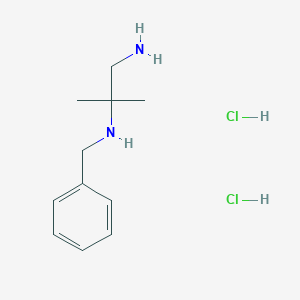

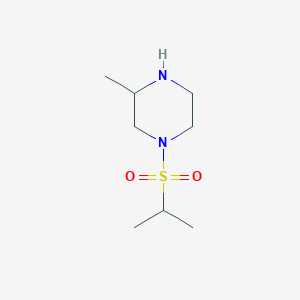

(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride” is also known as Benzalkonium chloride (BZK, BKC, BAK, BAC), or alkyldimethylbenzylammonium chloride (ADBAC). It is an organic salt classified as a quaternary ammonium compound . ADBACs have three main categories of use: as a biocide, a cationic surfactant, and a phase transfer agent .

Applications De Recherche Scientifique

Catalysis and Reaction Mechanisms

- A study by Migita et al. (1982) found that in the presence of dichloro-bis(benzonitrile)palladium, azidoformate reacts with various unsaturated ethers to yield specific chemical compounds. This includes a reaction with 1-methyl-2-propenyl ether, demonstrating a methyl migration process (Migita et al., 1982).

Synthesis of Novel Compounds

- Kostyanovskii et al. (2015) synthesized a new bicyclic aziridino lactone from methyl 2,3-dibromopropionate and 2-amino-2-methylpropane-1,3-diol, leading to the creation of a bicyclic lactone (Kostyanovskii et al., 2015).

Microcrystal Test Studies

- Research by Wood and Lalancette (2013) delved into the microcrystal tests of related phenethylamines, exploring the structures formed in reactions with gold(III) chloride. This study contributes significantly to understanding the microcrystal tests for drugs (Wood & Lalancette, 2013).

Reactivity and Compound Formation

- Attanasi et al. (1993) discovered that 1-amino- and 1,2-diamino-pyrrole derivatives can be obtained by reacting conjugated azoalkenes with ketones and cyanides. This process highlights the reactivity and potential for creating new compounds (Attanasi et al., 1993).

Chemical Stability and Interactions

- Poverenov et al. (2013) studied benzyl cations stabilized by metal complexation, investigating the stability and electronic structure of coordinated benzyl molecules. This research provides insights into the behavior of these reactive compounds under various conditions (Poverenov et al., 2013).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as benzalkonium chloride, act as cationic surfactants . These surfactants interact with lipid membranes, which could suggest a similar target for the compound .

Mode of Action

Related compounds, such as benzalkonium chloride, function as cationic surfactants, disrupting lipid membranes and increasing drug penetration . This could suggest a similar mode of action for the compound .

Biochemical Pathways

It is known that similar compounds can affect various biochemical processes, such as membrane permeability and enzymatic activity .

Result of Action

Similar compounds are known to disrupt lipid membranes and increase drug penetration , which could suggest similar effects for this compound.

Action Environment

It is known that factors such as ph, temperature, and presence of other compounds can affect the action of similar compounds .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride involves the reaction of benzylamine with 2-chloro-2-methylpropane followed by reaction with hydrochloric acid to form the desired compound.", "Starting Materials": [ "Benzylamine", "2-chloro-2-methylpropane", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzylamine is reacted with 2-chloro-2-methylpropane in the presence of a base such as sodium hydroxide to form (1-Azaniumyl-2-methylpropan-2-yl)benzene.", "Step 2: The resulting compound is then reacted with hydrochloric acid to form (1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium chloride.", "Step 3: The chloride salt is then reacted with an equivalent amount of hydrochloric acid to form (1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride." ] } | |

Numéro CAS |

1379527-03-3 |

Formule moléculaire |

C11H19ClN2 |

Poids moléculaire |

214.73 g/mol |

Nom IUPAC |

2-N-benzyl-2-methylpropane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C11H18N2.ClH/c1-11(2,9-12)13-8-10-6-4-3-5-7-10;/h3-7,13H,8-9,12H2,1-2H3;1H |

Clé InChI |

NCISYQFZJYNLMG-UHFFFAOYSA-N |

SMILES |

CC(C)(CN)NCC1=CC=CC=C1.Cl.Cl |

SMILES canonique |

CC(C)(CN)NCC1=CC=CC=C1.Cl |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1400152.png)